Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate
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Description
Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine structures are commonly found in various biologically active compounds and pharmaceutical intermediates. The tert-butyl group attached to the nitrogen atom of the piperidine ring is a common protecting group used in organic synthesis to shield the amine functionality during chemical reactions.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions that may include protection-deprotection strategies, nucleophilic substitutions, and asymmetric synthesis approaches. For instance, the asymmetric synthesis of a related piperidine compound, cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, was achieved starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with an overall yield of 49%, suggesting potential for industrial application due to the mild conditions and high yields . Similarly, the synthesis of other piperidine derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, involved characterization by spectroscopic methods and confirmed by X-ray diffraction studies .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography. For example, the molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined by crystallizing the compound and analyzing it in the monoclinic space group P21/c, with typical bond lengths and angles for this type of structure . The molecular shape and intermolecular interactions play a significant role in the crystal packing and overall stability of these compounds.
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, oxidation, reduction, and amination. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These reactions are crucial for further functionalization of the piperidine core and for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperidine ring. For instance, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate involved optimizing the synthesis process to achieve a total yield of 70.6%, with the melting point and structure confirmed by 1H NMR spectroscopy . These properties are essential for the practical application of these compounds in pharmaceutical synthesis and other industrial applications.
Scientific Research Applications
PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The “Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate” compound is used as a semi-flexible linker in the development of these PROTACs .
The linker is a crucial component of PROTACs as it connects the ligand that binds to the target protein and the ligand that binds to the E3 ligase. The length and flexibility of the linker can significantly impact the efficacy of the PROTAC .
- Scientific Field : Drug Development, specifically in the development of PROTACs .
- Application Summary : The compound is used as a semi-flexible linker in the development of PROTACs . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
- Methods of Application : The compound is incorporated into the PROTAC molecule as a linker between the ligand that binds to the target protein and the ligand that binds to the E3 ligase . The length and flexibility of the linker can significantly impact the efficacy of the PROTAC .
properties
IUPAC Name |
tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-5-13(10-15)6-8-14(9-7-13)11(16)17-12(2,3)4/h15H,5-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPNVEXNNSRLFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)OC(C)(C)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646527 |
Source
|
Record name | tert-Butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate | |
CAS RN |
885523-38-6 |
Source
|
Record name | tert-Butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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